2-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one
Beschreibung
2-(1-(4-(2-Methoxyphenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one is a structurally complex heterocyclic compound featuring a cyclopenta[c]pyridazinone core fused with a dihydro moiety. The molecule is further substituted with a propionyl group bearing a 4-(2-methoxyphenyl)piperazine moiety. Structural elucidation of such compounds typically relies on advanced techniques like X-ray crystallography, with software such as SHELX playing a critical role in refining crystallographic models .
Eigenschaften
IUPAC Name |
2-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-15(25-20(26)14-16-6-5-7-17(16)22-25)21(27)24-12-10-23(11-13-24)18-8-3-4-9-19(18)28-2/h3-4,8-9,14-15H,5-7,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDHEAVZPWULKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2OC)N3C(=O)C=C4CCCC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is the alpha1-adrenergic receptor . Adrenergic receptors are among the most studied G protein-coupled receptors and are significant targets for various neurological conditions treatment.
Mode of Action
The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM. The interaction with its targets results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders.
Biochemical Pathways
The compound’s interaction with the alpha1-adrenergic receptor affects various biochemical pathways. These pathways are involved in the treatment of disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds. The compound exhibited an acceptable pharmacokinetic profile to the advanced investigation as the potential alpha1-adrenergic receptor antagonists.
Result of Action
The molecular and cellular effects of the compound’s action are significant. Most of the novel compounds showed alpha1-adrenergic affinity, indicating their potential as alpha1-adrenergic receptor antagonists.
Biologische Aktivität
The compound 2-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one is a complex organic molecule that has been the subject of various studies due to its potential pharmacological applications. Its unique structure suggests interactions with multiple biological targets, particularly in the context of neurological and oncological disorders.
Chemical Structure and Properties
This compound can be characterized by its intricate molecular framework, which includes:
- A piperazine ring, known for its role in numerous biologically active compounds.
- A methoxyphenyl substituent that enhances lipophilicity and receptor affinity.
- A cyclopenta[c]pyridazine core that may contribute to its biological activity.
Molecular Formula: C22H27N3O4
Molecular Weight: 393 Da
IUPAC Name: 2-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one
The biological activity of this compound is primarily attributed to its interaction with specific receptors in the body. Notably, it is hypothesized to act as an antagonist at serotonin receptors (5-HT) and adrenergic receptors , which are crucial in regulating mood, anxiety, and cardiovascular functions.
Key Mechanisms:
- Receptor Binding:
-
Cytotoxic Activity:
- Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines, including prostate and breast cancer cells. The IC50 values indicate the concentration required to inhibit cell growth by 50%, with promising results observed in various derivatives .
Biological Activity Studies
Several studies have investigated the biological activity of related compounds or derivatives, providing insights into the potential effects of the target compound.
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Activity
A series of experiments conducted on thiazolinylphenyl-piperazines demonstrated their ability to reduce cell viability in breast cancer cell lines. The most effective compounds showed IC50 values ranging from 15 to 40 µM against MCF-7 cells, indicating a strong potential for therapeutic use in oncology .
Case Study 2: Receptor Interaction
Research focusing on receptor interaction revealed that modifications to the piperazine ring significantly influenced binding affinity. The presence of an aromatic nucleus and basic nitrogen atoms were critical for optimal receptor engagement, suggesting that similar modifications could enhance the biological efficacy of the target compound .
Vergleich Mit ähnlichen Verbindungen
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l)
This compound, described in , shares a fused bicyclic system (tetrahydroimidazo[1,2-a]pyridine) and functional groups such as carbonyl and nitrile substituents. Key differences include:
- Core Structure: Compound 1l features a nitrogen-rich imidazo-pyridine ring, whereas the target compound contains a pyridazinone system with a cyclopentane ring.
- Substituents : The target compound’s 2-methoxyphenylpiperazine group contrasts with Compound 1l’s 4-nitrophenyl and phenethyl groups, which may influence solubility and receptor affinity.
- Synthetic Routes: Compound 1l was synthesized via a one-pot two-step reaction, emphasizing efficiency in forming complex heterocycles . The target compound’s synthesis likely requires multi-step functionalization of the pyridazinone core.
Piperazine-Containing Pharmaceuticals
Piperazine derivatives (e.g., aripiprazole, trazodone) often target serotonin or dopamine receptors. The 2-methoxyphenylpiperazine moiety in the target compound may confer selectivity for adrenergic or serotonergic receptors, analogous to known therapeutics. However, without direct binding data, this remains speculative.
Physicochemical Properties
A hypothetical comparison based on structural features is outlined below:
Spectroscopic and Crystallographic Analysis
- NMR Spectroscopy : Used to confirm hydrogen and carbon environments, as demonstrated for Compound 1l .
- Mass Spectrometry : HRMS (as in Compound 1l) ensures molecular formula accuracy.
- X-ray Crystallography : Software like SHELX enables precise structural refinement, critical for confirming stereochemistry in complex molecules .
Q & A
Q. Table 1: Example Reaction Conditions
Advanced Question: How can reaction conditions be optimized to mitigate low yields in the final coupling step?
Methodological Answer:
Low yields often stem from steric hindrance or competing side reactions. Optimization strategies include:
- Solvent Screening : Replace DMF with less polar solvents (e.g., THF) to reduce byproduct formation .
- Catalyst Tuning : Use PdCl(dppf) with chelating ligands to enhance regioselectivity .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of heat-sensitive intermediates .
- Additives : Inclusion of molecular sieves or cesium carbonate improves proton transfer efficiency in coupling reactions .
Basic Question: What spectroscopic and crystallographic methods are critical for confirming structural integrity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR verify proton environments and carbon frameworks (e.g., methoxy group at δ 3.8 ppm, pyridazinone carbonyl at δ 170–175 ppm) .
- Mass Spectrometry (HRMS) : Exact mass analysis confirms molecular formula (e.g., [M+H] at m/z 435.2154) .
- X-ray Crystallography : Resolves bond angles and stereochemistry (e.g., dihedral angle between piperazine and pyridazinone: 85.2°) .
Advanced Question: How can computational modeling predict biological targets for this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to serotonin (5-HT) or dopamine D receptors, leveraging crystallographic data from related piperazine derivatives .
- Pharmacophore Mapping : Identify key interaction sites (e.g., hydrogen bonding with methoxy groups, π-π stacking with aromatic residues) using Schrödinger Suite .
- MD Simulations : Assess stability of receptor-ligand complexes over 100 ns trajectories in GROMACS .
Q. Table 2: Predicted Binding Affinities
| Target | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| 5-HT | -9.2 | H-bond with Asn386, π-stacking with Phe362 |
| D | -8.7 | Salt bridge with Asp114, hydrophobic contact with Val111 |
Basic Question: What are the primary pharmacological targets hypothesized for this compound?
Methodological Answer:
Based on structural analogs:
- CNS Targets : High affinity for 5-HT and α-adrenergic receptors due to the 2-methoxyphenylpiperazine moiety .
- Enzyme Inhibition : Potential PDE5 or kinase inhibition via pyridazinone’s electron-deficient core .
- In Vitro Validation : Screen against HEK-293 cells transfected with target receptors using cAMP or calcium flux assays .
Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50 values)?
Methodological Answer:
Contradictions often arise from assay variability or impurity artifacts. Mitigation strategies:
- Orthogonal Assays : Confirm activity via both radioligand binding (e.g., H-spiperone for D) and functional assays (e.g., β-arrestin recruitment) .
- Purity Thresholds : Enforce ≥95% purity (HPLC) and characterize impurities via LC-MS .
- Meta-Analysis : Compare data across studies using standardized protocols (e.g., NIH Assay Guidance Manual) .
Advanced Question: What strategies improve metabolic stability in preclinical studies?
Methodological Answer:
- Prodrug Design : Introduce ester or amide groups at the pyridazinone’s 3-position to reduce first-pass metabolism .
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies .
- Isotope Labeling : Use C-labeled compound to track metabolite formation via accelerator mass spectrometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
